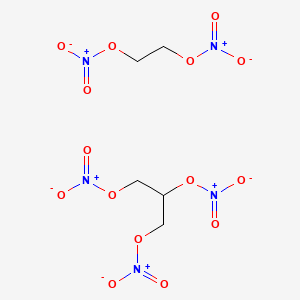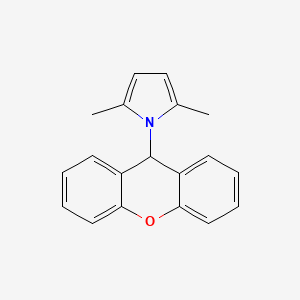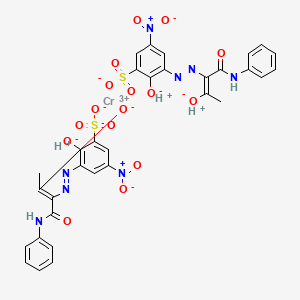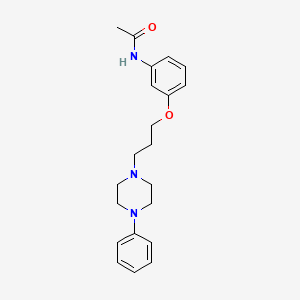
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE is a chemical compound with the molecular formula C14H17NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a methyl group, and an acetyl group attached to the L-serine backbone, along with a dicyclohexylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE typically involves multiple steps. One common method includes the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group, followed by methylation of the alpha position. The hydroxyl group of serine is then acetylated. The final step involves the formation of a salt with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the deprotected amino acid.
Applications De Recherche Scientifique
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the methyl and acetyl groups can influence the compound’s reactivity and binding affinity. The dicyclohexylamine moiety may enhance the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-alpha-BENZYLOXYCARBONYL-L-SERINE
- N-alpha-METHYL-L-SERINE
- O-ACETYL-L-SERINE
Uniqueness
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE is unique due to the combination of its functional groups, which provide specific chemical properties and reactivity. The presence of the dicyclohexylamine moiety further distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C26H40N2O6 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(2S)-3-acetyloxy-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H17NO6.C12H23N/c1-10(16)20-9-12(13(17)18)15(2)14(19)21-8-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12H,8-9H2,1-2H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
Clé InChI |
KIVLWIYESCAEMS-YDALLXLXSA-N |
SMILES isomérique |
CC(=O)OC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(=O)OCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


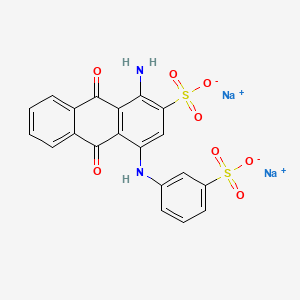
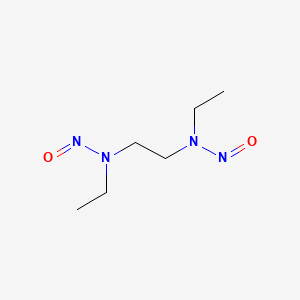
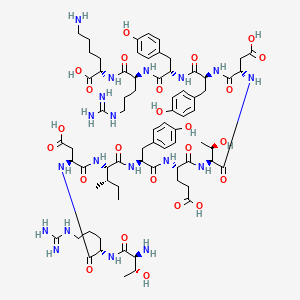
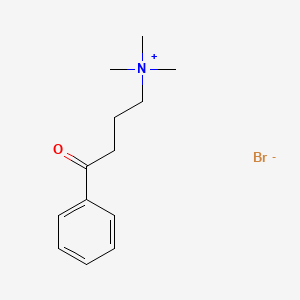

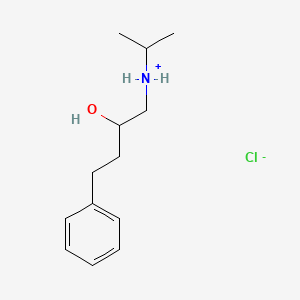
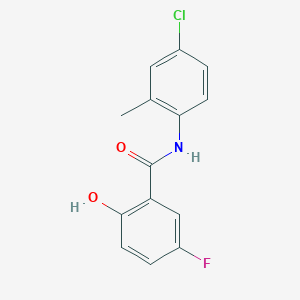
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
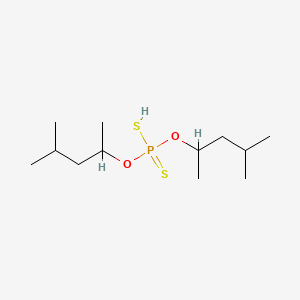
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
